molecular formula C11H9NO3 B12369369 7-methoxy-2-oxo-4aH-quinoline-3-carbaldehyde

7-methoxy-2-oxo-4aH-quinoline-3-carbaldehyde

Cat. No.: B12369369
M. Wt: 203.19 g/mol
InChI Key: XJZPQJNDWKCCLS-UHFFFAOYSA-N
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Description

7-methoxy-2-oxo-4aH-quinoline-3-carbaldehyde is a heterocyclic compound with a quinoline core structure. This compound is known for its diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The presence of functional groups such as the methoxy, oxo, and carbaldehyde groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2-oxo-4aH-quinoline-3-carbaldehyde typically involves the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . This method is widely used to construct the quinoline ring system. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-2-oxo-4aH-quinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: 7-methoxy-2-oxo-4aH-quinoline-3-carboxylic acid.

    Reduction: 7-methoxy-2-hydroxy-4aH-quinoline-3-carbaldehyde.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-methoxy-2-oxo-4aH-quinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can intercalate with DNA, inhibiting the activity of enzymes such as topoisomerases, which are crucial for DNA replication and transcription . This interaction can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxy-2-oxo-4aH-quinoline-3-carbaldehyde is unique due to its specific functional groups that confer distinct reactivity and potential biological activities. The presence of the methoxy group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

7-methoxy-2-oxo-4aH-quinoline-3-carbaldehyde

InChI

InChI=1S/C11H9NO3/c1-15-9-3-2-7-4-8(6-13)11(14)12-10(7)5-9/h2-7H,1H3

InChI Key

XJZPQJNDWKCCLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=O)C(=CC2C=C1)C=O

Origin of Product

United States

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